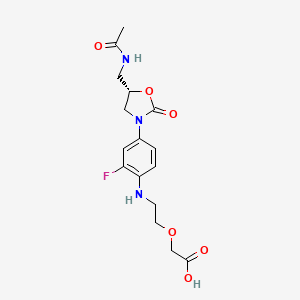

PNU 142300

描述

属性

IUPAC Name |

2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O6/c1-10(21)19-7-12-8-20(16(24)26-12)11-2-3-14(13(17)6-11)18-4-5-25-9-15(22)23/h2-3,6,12,18H,4-5,7-9H2,1H3,(H,19,21)(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZWBCMTWREOP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858327 | |

| Record name | (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368891-69-4 | |

| Record name | (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PNU 142300: A Technical Guide for Researchers

An In-depth Examination of the Principal Metabolite of Linezolid (B1675486)

Abstract

PNU 142300 is the major, pharmacologically inactive, open-ring metabolite of the oxazolidinone antibiotic, linezolid. It is formed through the oxidative metabolism of linezolid's morpholine (B109124) ring. While biologically inactive from an antimicrobial perspective, this compound has garnered significant attention within the scientific community due to its potential association with linezolid-induced thrombocytopenia, particularly in patients with renal impairment where its accumulation is more pronounced. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathway, synthesis, pharmacokinetic profile, and analytical methodologies for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the pharmacology and toxicology of linezolid and its metabolites.

Physicochemical Properties

This compound, with the formal name (S)-2-[2-[[4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl]amino]ethoxy]acetic acid, possesses the following key physicochemical characteristics.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀FN₃O₆ | [1][2][3] |

| Molecular Weight | 369.34 g/mol | [2] |

| CAS Number | 368891-69-4 | [1][2][4] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in water and DMSO. | [1] |

| Storage | Recommended storage at -20°C for long-term stability. | [1] |

Metabolic Pathway of Linezolid to this compound

Linezolid undergoes extensive metabolism in humans, with this compound being one of its two primary metabolites.[5] The formation of this compound occurs via the "lactam pathway," which involves the oxidative degradation and opening of the morpholine ring of the parent drug.[5] This process is distinct from the "lactone pathway" which leads to the other major metabolite, PNU-142586. The metabolic conversion to this compound is considered to be a secondary metabolic route.[5]

Synthesis of this compound

The chemical synthesis of this compound is crucial for obtaining the pure compound for research purposes, including toxicological assessments and as a standard for analytical assays. Several synthetic routes have been reported, generally involving a multi-step process. A generalized synthetic workflow is presented below.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of this compound, adapted from published literature. This protocol is intended for informational purposes and should be performed by qualified chemists in a suitable laboratory setting.

Step 1: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine This intermediate can be synthesized from commercially available starting materials through a series of reactions including the formation of the oxazolidinone ring and subsequent functional group manipulations.

Step 2: N-Alkylation To a solution of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine in a suitable solvent such as dimethylformamide (DMF), a protected bromoethoxyacetate derivative (e.g., tert-butyl 2-(2-bromoethoxy)acetate) is added in the presence of a base (e.g., potassium carbonate). The reaction mixture is stirred at an elevated temperature to facilitate the N-alkylation.

Step 3: Deprotection The protecting group on the carboxylic acid (e.g., tert-butyl group) is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

Step 4: Purification The crude this compound is purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.

Pharmacokinetics

The pharmacokinetic profile of this compound is of significant interest, particularly its accumulation in specific patient populations.

| Parameter | Value | Patient Population | Reference |

| Clearance (CL) | 7.27 L/h | Adult patients | [6] |

| Volume of Distribution (Vd) | 47.1 L (assumed to be similar to linezolid) | Adult patients | [6] |

| Clearance (CL) | 1.57 L/h | Elderly patients | [7] |

| Volume of Distribution (Vd) | 31.17 L | Elderly patients | [7] |

Key Findings from Pharmacokinetic Studies:

-

The clearance of this compound is significantly influenced by renal function, as indicated by its correlation with creatinine (B1669602) clearance (CLcr).[6][7]

-

In patients with renal impairment, the plasma concentrations of this compound are significantly elevated compared to individuals with normal renal function.[7]

-

The accumulation of this compound in patients with renal insufficiency is a key factor in the proposed mechanism of linezolid-induced thrombocytopenia.

Analytical Methodology: Quantification in Human Plasma

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.

Experimental Protocol: UPLC Method for Plasma Quantification

The following provides a detailed protocol for the quantification of this compound in human plasma using UPLC with UV detection.[8]

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard solution.

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Inject the supernatant into the UPLC system.

UPLC Conditions:

-

Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% Formic acid in water

-

Gradient Elution: A time-programmed gradient is used to achieve separation.

-

Flow Rate: 0.4 mL/min

-

Detection: UV at 254 nm

-

Retention Time: The retention time for this compound is typically around 1.8-2.5 minutes under these conditions.

Conclusion

This compound, as a major metabolite of linezolid, plays a critical role in the safety profile of its parent drug. Understanding its formation, pharmacokinetic properties, and potential for accumulation is paramount for optimizing linezolid therapy and mitigating adverse effects, particularly in vulnerable patient populations such as those with renal impairment. The synthetic and analytical methods detailed in this guide provide researchers with the necessary tools to further investigate the toxicological and pharmacological significance of this compound. Continued research into the mechanisms by which this compound may contribute to thrombocytopenia will be instrumental in developing safer antibiotic therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. 利奈唑胺雜質 13 (PNU142300) CAS#: 368891-69-4 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]

- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU 142300 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU 142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] While pharmacologically inactive in terms of antibacterial efficacy, this compound has garnered significant attention due to its potential association with adverse effects observed during prolonged linezolid therapy, particularly thrombocytopenia. This document provides a detailed overview of the chemical structure, properties, and the pivotal role of this compound in the clinical setting.

Chemical Structure and Properties

This compound, scientifically known as 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid, is a derivative of linezolid formed through the oxidative cleavage of the morpholine (B109124) ring.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H20FN3O6 | [1][3][4] |

| Molecular Weight | 369.34 g/mol | [1] |

| IUPAC Name | 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid | [3][4] |

| CAS Number | 368891-69-4 | [3][4] |

| Physical Description | Solid | [3] |

| Solubility | Slightly soluble in DMSO and water. | [4] |

| SMILES | FC1=C(NCCOCC(O)=O)C=CC(N2C(O--INVALID-LINK--C2)=O)=C1 | [3] |

| InChI | InChI=1S/C16H20FN3O6/c1-10(21)19-7-12-8-20(16(24)26-12)11-2-3-14(13(17)6-11)18-4-5-25-9-15(22)23/h2-3,6,12,18H,4-5,7-9H2,1H3,(H,19,21)(H,22,23)/t12-/m0/s1 | [4] |

Metabolic Pathway of Linezolid to this compound

Linezolid undergoes oxidation of its morpholine ring, leading to the formation of two primary metabolites, this compound and PNU-142586. This metabolic conversion is a crucial aspect of linezolid's pharmacokinetic profile.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound has been described, which is crucial for obtaining the metabolite for research and analytical purposes. A published method outlines a multi-step synthesis starting from commercially available materials. The key steps involve the protection of functional groups, followed by the construction of the oxazolidinone core and subsequent modifications to introduce the side chain, culminating in the deprotection to yield this compound. For a detailed, step-by-step synthetic route, researchers are directed to the primary literature.

Quantification of this compound in Biological Matrices

The quantification of this compound in plasma or serum is essential for pharmacokinetic studies and for investigating its association with clinical outcomes. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed.

Sample Preparation:

-

Protein precipitation of the plasma/serum sample is performed using a suitable organic solvent (e.g., acetonitrile).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, and the solvent is evaporated under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used. Specific precursor-to-product ion transitions for both this compound and an internal standard are monitored for accurate quantification.

Clinical Significance and Logical Relationships

While this compound is an inactive metabolite, its accumulation in patients, particularly those with renal impairment, has been linked to an increased risk of developing linezolid-induced thrombocytopenia. This suggests that high concentrations of the metabolite may play a role in this specific adverse drug reaction.

Conclusion

This compound, an inactive metabolite of linezolid, is a molecule of significant interest in the field of drug metabolism and clinical toxicology. While devoid of antimicrobial activity, its accumulation is a potential biomarker for an increased risk of linezolid-induced thrombocytopenia. Further research into the precise mechanisms by which this compound may contribute to this adverse effect is warranted and will be facilitated by the availability of robust synthetic and analytical methods. This guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-142300: A Core Metabolite of Linezolid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid (B1675486) is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its clinical utility is well-established; however, a comprehensive understanding of its metabolic fate is crucial for optimizing therapeutic strategies and mitigating potential adverse effects. A key aspect of Linezolid's metabolism is its transformation into two primary, inactive metabolites: PNU-142300 and PNU-142586.[2][3] This guide focuses on PNU-142300, providing a detailed overview of its formation, pharmacokinetic profile, and analytical quantification for professionals in drug development and research.

Formation and Chemical Profile of PNU-142300

PNU-142300, chemically known as (S)-2-[2-[[4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl]amino]ethoxy]acetic acid, is a product of the oxidative metabolism of Linezolid.[4][5] The formation of PNU-142300 occurs via the oxidation of the morpholine (B109124) ring of the parent Linezolid molecule.[2][6] In vitro studies suggest this process is a chemical oxidation rather than a purely enzymatic one. This aminoethoxyacetic acid metabolite is considered inactive.[3][7]

Chemical Structure:

Pharmacokinetics of PNU-142300

The pharmacokinetic profile of PNU-142300 is significantly influenced by renal function. In patients with impaired renal function, the accumulation of Linezolid's metabolites, including PNU-142300, is a notable concern and has been linked to adverse effects such as thrombocytopenia.[2][8][9]

Table 1: Population Pharmacokinetic Parameters of Linezolid and its Metabolites

| Parameter | Linezolid | PNU-142300 | PNU-142586 |

| Population Mean Clearance (CL) | 3.86 L/h | 7.27 L/h | 13.54 L/h |

| Volume of Distribution (Vd) | 47.1 L | 47.1 L | 47.1 L |

| Data assumes the volume of distribution is the same for Linezolid and its metabolites.[10][11] |

Table 2: Impact of Renal Function on Trough Concentrations (Cmin) and Area Under the Curve (AUC)

| Renal Function (Creatinine Clearance) | Analyte | Cmin (μg/mL) | AUC (mg·h/L) |

| Normal (90 mL/min) | Linezolid | 6.2 | 233.2 |

| PNU-142300 | 0.3 | 9.3 | |

| PNU-142586 | 0.7 | 25.7 | |

| Severe Dysfunction (15 mL/min) | Linezolid | 17.3 | 488.7 |

| PNU-142300 | 2.2 | 50.8 | |

| PNU-142586 | 4.5 | 107.1 | |

| Data from a population pharmacokinetic model.[11] |

Table 3: Metabolite-to-Parent Ratios based on Renal Function

| Renal Function (Creatinine Clearance) | Ratio | Cmin Ratio | AUC Ratio |

| Normal (90 mL/min) | PNU-142300 / Linezolid | 0.047 | 0.039 |

| PNU-142586 / Linezolid | 0.127 | 0.113 | |

| Severe Dysfunction (15 mL/min) | PNU-142300 / Linezolid | 0.133 | 0.106 |

| PNU-142586 / Linezolid | 0.268 | 0.222 | |

| These ratios indicate a higher rate of metabolite accumulation in patients with renal dysfunction.[11] |

Experimental Protocols for Quantification of PNU-142300

Accurate quantification of PNU-142300 in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Ultra-performance liquid chromatography (UPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques employed.[12][13]

Protocol 1: UPLC Method for Quantification in Human Plasma

This method allows for the simultaneous quantification of Linezolid, PNU-142300, and PNU-142586.[1][12]

1. Sample Pretreatment:

- To 100 µL of a plasma sample, add 5 µL of an internal standard (e.g., p-toluic acid).[1]

- Precipitate proteins by adding 200 µL of acetonitrile (B52724).[1]

- Vortex the mixture and then centrifuge at 15,000 rpm for 10 minutes at 4°C.[1]

- The resulting protein-free supernatant is used for analysis.[12]

2. Chromatographic Conditions:

- Column: ACQUITY UPLC HSS T3 column.[12]

- Detection: UV at 254 nm.[12]

- Separation: Reverse-phase chromatography.[12]

3. Validation Parameters:

- Lower Limit of Quantification (LLOQ): 0.20 µg/mL for PNU-142300.[8]

- Intra-assay Accuracy: 93.59–106.86%.[8]

- Inter-assay Accuracy: 89.49–109.51%.[8]

- Intra-assay Precision (RSD%): <2.0%.[8]

- Inter-assay Precision (RSD%): <4.0%.[8]

- Extraction Recovery: 91.4 to 131.1%.[8]

Protocol 2: UPLC-MS/MS Method for Quantification in Human Serum

This robust and sensitive method is suitable for high-throughput analysis.[13][14]

1. Sample Preparation:

- To 20 µL of human serum, add 100 µL of acetonitrile containing a suitable internal standard (e.g., tedizolid).[14]

- Vortex for 1 minute to precipitate proteins.[14]

- Centrifuge at 14,000 rpm for 10 minutes.[14]

- Transfer the clear supernatant to an autosampler vial.[14]

- Inject a 0.2 µL aliquot into the LC-MS/MS system.[14]

2. LC-MS/MS Conditions:

- Chromatography: C18 reversed-phase column.[14]

- Ionization: Positive electrospray ionization (ESI).[14]

- Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[13][14]

- Ion Transitions: For PNU-142300, the transition is m/z 369.96 → 327.98.[13]

3. Method Performance:

- Linearity: 0.05–100 µg/ml for PNU-142300.[15][16]

- Precision (Intra- and Inter-day): Below 14.2%.[15][16]

- Accuracy: -9.7 to 12.8%.[15][16]

- Analysis Time: Approximately 3.0 minutes.[13]

Visualizations

Metabolic Pathway of Linezolid

Caption: Metabolic conversion of Linezolid to its primary metabolites, PNU-142300 and PNU-142586.

Experimental Workflow for UPLC-MS/MS Analysis

Caption: Workflow for the quantification of PNU-142300 in serum using UPLC-MS/MS.

References

- 1. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]

- 2. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]

- 5. caymanchem.com [caymanchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]

- 9. academic.oup.com [academic.oup.com]

- 10. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

PNU-142300: A Comprehensive Technical Overview of a Key Linezolid Metabolite

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1][2][3][4] It is formed in vivo through the oxidative ring cleavage of linezolid's morpholine (B109124) moiety.[1][2][4] While pharmacologically inactive from an antimicrobial standpoint, PNU-142300 has garnered significant attention due to its potential association with linezolid-induced thrombocytopenia, a notable adverse effect of the parent drug, particularly in patients with renal insufficiency.[1][2][4][5] The accumulation of PNU-142300 in these patients has made its synthesis and pharmacokinetic profiling crucial areas of research to better understand and mitigate this clinical challenge.[1][2][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of PNU-142300, presenting key data in a structured format and detailing experimental methodologies.

Discovery and History

The discovery of PNU-142300 is intrinsically linked to the clinical development and post-marketing surveillance of linezolid. Following the approval of linezolid by the FDA in 2000, its metabolism was extensively studied to understand its pharmacokinetic and safety profiles.[7] These investigations revealed that linezolid is primarily metabolized via the oxidation of its morpholine ring, leading to the formation of two main, microbiologically inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite).[8]

PNU-142300 is specifically formed through a pathway presumed to be enzymatic, termed the "lactam pathway".[7] The clinical significance of PNU-142300 emerged from observations of a higher incidence of hematological toxicities, particularly thrombocytopenia, in patients with renal impairment receiving linezolid.[5] Subsequent pharmacokinetic studies demonstrated an accumulation of PNU-142300 and PNU-142586 in these patients, suggesting a potential causal link between metabolite accumulation and adverse events.[2][6] This has driven the need for the chemical synthesis of PNU-142300 to serve as a standard for further toxicological and pharmacokinetic investigations.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of PNU-142300.

Table 1: Population Pharmacokinetic Parameters of PNU-142300 in Adult Patients

| Parameter | Population Mean Value | Covariate Influence | Reference |

| Clearance (CL) | 7.27 L/h | Influenced by creatinine (B1669602) clearance (CLcr) | [9] |

| Volume of Distribution (Vd) | 47.1 L (assumed same as linezolid) | - | [9] |

Table 2: Population Pharmacokinetic Parameters of PNU-142300 in Elderly Patients (≥65 years)

| Parameter | Population Mean Value | Covariate Influence | Reference |

| Clearance (CL) | 1.57 L/h | Significantly influenced by creatinine clearance (CLcr) | [10][11] |

| Volume of Distribution (Vd) | 31.17 L (equal to linezolid) | - | [10][11] |

Table 3: Impact of Renal Function on PNU-142300 Accumulation

| Renal Function Status | PNU-142300/Linezolid Cmin Ratio | PNU-142300/Linezolid AUC Ratio | Reference |

| Normal (CLcr: 90 mL/min) | 0.047 | 0.039 | [8] |

| Severe Dysfunction (CLcr: 15 mL/min) | 0.133 | 0.106 | [8] |

Table 4: Association of PNU-142300 with Linezolid-Induced Thrombocytopenia (LIT)

| Study Finding | Predictive Threshold/Ratio | Significance | Reference |

| Trough concentrations (Ctrough) and AUC24 of PNU-142300 | Significantly higher in the thrombocytopenia group | - | [6] |

| Metabolite-to-parent concentration ratio of PNU-142300 | > 1.31 associated with increased risk of LIT | - | [12] |

Experimental Protocols

Synthesis of PNU-142300

Several synthetic routes for PNU-142300 have been reported, primarily for generating analytical standards to study its biological properties. A common strategy involves a multi-step synthesis starting from 3,4-difluoronitrobenzene (B149031).

A Representative Synthetic Protocol:

This protocol is a generalized representation based on published methods.[5][13]

-

Synthesis of Key Intermediate: The synthesis commences with 3,4-difluoronitrobenzene as the starting material. Through a series of reactions including nucleophilic substitution, hydroxyl protection, nitro-reduction, condensation, and cyclization, a key intermediate, (S)-2-[[3-[4-[benzyl[2- [(tert-butyldimethylsilyl)oxy]ethyl]amino]-3-fluorophenyl]-2-oxooxazolidin-5-yl]methyl]isoindoline-1,3-dione, is synthesized.[13]

-

Functional Group Transformations: The intermediate then undergoes a sequence of transformations to introduce the aminoethoxyacetic acid side chain. This involves the removal of the tert-butyldimethylsilyl (TBS) protecting group, followed by Williamson etherification, amolysis, and acylation.[13]

-

Deprotection and Final Product Formation: The final steps involve debenzylation and removal of the tert-butyl group to yield PNU-142300.[13]

A unified approach utilizing a 2-nitrobenzenesulfonyl (Ns) protecting group for the aniline (B41778) derivative has also been developed to enable selective N-alkylation and facilitate the synthesis of multiple linezolid metabolites, including PNU-142300.[5]

Quantification of PNU-142300 in Human Plasma

An ultra-performance liquid chromatography (UPLC) method with UV detection has been developed and validated for the simultaneous quantification of linezolid and its metabolites, PNU-142300 and PNU-142586, in human plasma.[14] A UPLC-MS/MS method has also been established for enhanced sensitivity and specificity.[15]

UPLC Method Details: [14]

-

Sample Preparation: Protein precipitation from plasma samples is achieved using acetonitrile.

-

Chromatographic Separation: The protein-free supernatant is injected onto a reverse-phase ACQUITY UPLC HSS T3 column.

-

Detection: The analytes are monitored at a wavelength of 254 nm.

-

Internal Standard: p-Toluic acid is used as the internal standard.

-

Linearity: The calibration curve for PNU-142300 is linear in the range of 0.2 to 20.0 µg/mL.

-

Validation: The method has been validated according to FDA guidelines for accuracy, precision, and stability.

UPLC-MS/MS Method Details: [15]

-

Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

-

Sample Preparation: Details of the extraction procedure are specific to the published method.

-

Validation: The assay is validated for linearity, accuracy, precision, recovery, and matrix effects.

Visualizations

Signaling Pathways and Workflows

Conclusion

PNU-142300, a major metabolite of linezolid, plays a critical role in the safety profile of its parent drug. Although devoid of antimicrobial activity, its accumulation, particularly in patients with compromised renal function, is linked to an increased risk of thrombocytopenia. The synthesis of PNU-142300 has been instrumental in enabling detailed pharmacokinetic and toxicological studies. The development of robust analytical methods for its quantification in biological matrices is essential for therapeutic drug monitoring and for optimizing linezolid dosing regimens to minimize adverse events. Further research into the precise mechanisms by which PNU-142300 contributes to hematological toxicity will be crucial for the continued safe and effective use of linezolid in diverse patient populations.

References

- 1. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chm.bris.ac.uk [chm.bris.ac.uk]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]

- 14. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]

- 15. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Clinical Significance of PNU-142300, an Inactive Metabolite of Linezolid

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142300 is a primary, yet microbiologically inactive, metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] While devoid of therapeutic action, PNU-142300 has garnered significant attention within the clinical and pharmaceutical research communities. Its accumulation in patients, particularly those with renal impairment, has been linked to adverse drug reactions associated with linezolid, most notably thrombocytopenia.[3][4][5] This technical guide provides a comprehensive overview of PNU-142300, focusing on its metabolic origin, pharmacokinetic profile, and its implicated role in the adverse effects of its parent compound, linezolid. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways to serve as a resource for researchers and professionals in drug development and clinical pharmacology.

Introduction: The Clinical Context of an Inactive Metabolite

Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. Its metabolism is a key factor in its clinical safety profile. Linezolid is metabolized primarily through the oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive metabolites: PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite) and PNU-142300 (an aminoethoxyacetic acid metabolite).[2] PNU-142300 is formed through a lactam pathway, which is presumed to be enzymatic.[6] Although these metabolites lack antimicrobial activity, their accumulation, especially in patients with compromised renal function, is a growing area of clinical investigation due to a potential association with linezolid-induced myelosuppression, including thrombocytopenia.[2][3][4] Understanding the pharmacokinetics and potential toxicity of PNU-142300 is therefore crucial for optimizing linezolid therapy and for the development of safer oxazolidinone antibiotics.

Metabolic Pathway of PNU-142300 Formation

The formation of PNU-142300 is a result of the oxidative metabolism of the morpholine ring of linezolid. This process is distinct from the pathway leading to the other major metabolite, PNU-142586.

Pharmacokinetics of PNU-142300

The pharmacokinetic profile of PNU-142300 is significantly influenced by renal function. In individuals with normal renal function, the metabolite is efficiently cleared. However, in patients with renal impairment, the clearance of PNU-142300 is substantially reduced, leading to its accumulation in plasma.

Table 1: Comparative Pharmacokinetic Parameters of Linezolid and PNU-142300 in Patients with Normal and Severe Renal Dysfunction

| Parameter | Patient Group | Linezolid | PNU-142300 |

| Trough Concentration (Cmin) (μg/mL) | Normal Renal Function (CLcr: 90 mL/min) | 6.2 | 0.3 |

| Severe Renal Dysfunction (CLcr: 15 mL/min) | 17.3 | 2.2 | |

| Area Under the Curve (AUC) (mg·h/L) | Normal Renal Function (CLcr: 90 mL/min) | 233.2 | 9.3 |

| Severe Renal Dysfunction (CLcr: 15 mL/min) | 488.7 | 50.8 | |

| Metabolite-to-Parent Cmin Ratio | Normal Renal Function (CLcr: 90 mL/min) | - | 0.047 |

| Severe Renal Dysfunction (CLcr: 15 mL/min) | - | 0.133 | |

| Metabolite-to-Parent AUC Ratio | Normal Renal Function (CLcr: 90 mL/min) | - | 0.039 |

| Severe Renal Dysfunction (CLcr: 15 mL/min) | - | 0.106 |

Data compiled from population pharmacokinetic studies.[2]

The data clearly indicates that with declining renal function, the accumulation of PNU-142300 is more pronounced than that of the parent drug, linezolid, as evidenced by the increased metabolite-to-parent ratios for both Cmin and AUC.[2]

Experimental Protocols

4.1. Quantification of Linezolid and PNU-142300 in Human Plasma

A common method for the simultaneous quantification of linezolid and its metabolites in human plasma is Ultra-Performance Liquid Chromatography (UPLC).

Experimental Workflow:

Methodological Details:

-

Sample Preparation: Protein precipitation is achieved by adding a solvent like acetonitrile (B52724) to the plasma sample. After vortexing and centrifugation, the clear supernatant is collected for analysis.[7]

-

Chromatographic Separation: The separation is typically performed on a reverse-phase column, such as an ACQUITY UPLC HSS T3 column.[7]

-

Detection: The compounds are detected using a UV detector at a wavelength of 254 nm.[7]

-

Quantification: Calibration curves are generated using standards of known concentrations to quantify the amounts of linezolid and PNU-142300 in the plasma samples. The linear range for PNU-142300 is often established between 0.2 to 20.0 µg/mL.[7]

4.2. Population Pharmacokinetic (PK) Modeling

Population PK analysis is employed to characterize the pharmacokinetics of linezolid and its metabolites and to identify factors that influence their disposition.

Logical Workflow:

Methodological Details:

-

Data Source: Plasma concentration data from patients receiving linezolid are collected, along with demographic and clinical laboratory data.

-

Software: Specialized software such as Phoenix NLME™ is used for the analysis.[2]

-

Model Building: A structural pharmacokinetic model is developed, and the influence of various covariates (e.g., age, weight, creatinine clearance) on the pharmacokinetic parameters is evaluated.

-

Simulation: The final model is used to simulate drug and metabolite concentrations under different dosing scenarios and patient characteristics.

Implication in Linezolid-Induced Thrombocytopenia

Several studies have investigated the association between elevated concentrations of linezolid and its metabolites and the development of thrombocytopenia. While a direct causal link and the precise mechanism are still under investigation, a strong correlation has been observed.

Some studies suggest that the metabolite-to-parent concentration ratio of PNU-142300 may be a predictor of myelosuppression.[8] One study identified that a PNU-142300 to linezolid concentration ratio greater than 1.31 was a risk factor for linezolid-associated myelosuppression.[9] More recent research has also pointed to the trough concentration of the other major metabolite, PNU-142586, as an independent risk factor for thrombocytopenia.[4]

Conclusion and Future Directions

PNU-142300, while an inactive metabolite of linezolid, plays a significant role in the clinical management of patients treated with this antibiotic. Its accumulation in patients with renal insufficiency is a key consideration, and monitoring its levels, along with those of linezolid and PNU-142586, may be beneficial in personalizing dosing strategies to mitigate the risk of adverse events such as thrombocytopenia.

Future research should focus on elucidating the precise molecular mechanisms by which the accumulation of linezolid metabolites may contribute to hematologic toxicity. A deeper understanding of these mechanisms will be invaluable for the development of next-generation oxazolidinones with improved safety profiles. The synthesis of PNU-142300 and PNU-142586 will be instrumental in facilitating these further investigations.[3][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]

- 4. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chm.bris.ac.uk [chm.bris.ac.uk]

- 7. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]

PNU-142300: A Technical Overview of its Formation, Pharmacokinetics, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300 is one of the two major metabolites of the oxazolidinone antibiotic, Linezolid (B1675486).[1][2] While Linezolid is a potent inhibitor of bacterial protein synthesis, PNU-142300 is considered to be microbiologically inactive.[2][3] However, the accumulation of PNU-142300, particularly in patients with renal impairment, has been linked to adverse effects associated with Linezolid therapy, most notably thrombocytopenia.[4][5][6][7][8] This technical guide provides a comprehensive overview of the formation, pharmacokinetic properties, and clinical relevance of PNU-142300, along with detailed experimental protocols for its quantification.

Formation and Metabolism

Linezolid undergoes oxidation of its morpholine (B109124) ring to form two primary metabolites: PNU-142300 (also referred to as metabolite A) and PNU-142586 (metabolite B).[2][3] The formation of PNU-142300 is a result of the enzymatic cleavage of the morpholine ring, following a lactam pathway.[9] In contrast, PNU-142586 is formed through a non-enzymatic chemical oxidation process.[3] PNU-142300 accounts for approximately 10% of an administered dose of Linezolid excreted in the urine at steady state.[10]

Clinical Significance: Association with Thrombocytopenia

A growing body of evidence suggests a strong correlation between the accumulation of Linezolid metabolites, including PNU-142300, and the development of Linezolid-induced thrombocytopenia (LIT).[6][11] This association is particularly pronounced in patients with renal insufficiency, where the clearance of these metabolites is significantly reduced.[12] Studies have shown that trough concentrations of PNU-142300 are significantly higher in patients who develop thrombocytopenia.[6] Therefore, monitoring the levels of PNU-142300 may be crucial for managing the risk of this adverse event in patients undergoing long-term Linezolid therapy, especially those with pre-existing renal impairment.[5][7][8]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of PNU-142300 have been characterized in several studies. The clearance of PNU-142300 is significantly influenced by renal function, as indicated by creatinine (B1669602) clearance (CLcr).[12][13]

| Parameter | Value | Population | Reference |

| Population Mean Clearance | 7.27 L/h | Adult Patients | [13] |

| Population Mean Clearance | 1.57 L/h | Elderly Patients (≥65 years) | [8] |

| Volume of Distribution | 47.1 L (assumed same as Linezolid) | Adult Patients | [13] |

| Volume of Distribution | 31.17 L (assumed same as Linezolid) | Elderly Patients (≥65 years) | [8] |

The trough concentrations (Ctrough) of PNU-142300 are markedly elevated in patients with renal impairment and are associated with a higher incidence of thrombocytopenia.[6]

| Patient Group | Median Ctrough of PNU-142300 (μg/mL) | Fold Increase vs. Normal Renal Function | Reference |

| Normal Renal Function (eGFR ≥ 90) | - | - | [14] |

| Mild Impairment (eGFR 60-89) | - | 1.72 | [14] |

| Moderate Impairment (eGFR 30-59) | - | 3.85 | [14] |

| Severe Impairment (eGFR 15-29) | - | 7.32 | [14] |

| Kidney Failure (eGFR < 15) | - | 3.87 | [14] |

| Thrombocytopenia Group | Significantly Higher | - | [6] |

| No Thrombocytopenia Group | Significantly Lower | - | [6] |

Experimental Protocols

Quantification of PNU-142300 in Human Plasma/Serum by UPLC-MS/MS

The following is a generalized protocol based on published methods for the simultaneous quantification of Linezolid and its metabolites.[14][15]

1. Sample Preparation:

-

To a 100 µL aliquot of human plasma or serum, add an internal standard (e.g., tedizolid).[14]

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[14]

-

Mobile Phase A: 0.1% formic acid in water.[14]

-

Mobile Phase B: Acetonitrile.[14]

-

Flow Rate: 0.40 mL/min.[14]

-

Gradient Elution: A typical gradient involves a linear increase in the proportion of Mobile Phase B.[14]

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

4. Calibration and Quantification:

-

Prepare calibration standards and quality control samples by spiking blank plasma/serum with known concentrations of PNU-142300.

-

Construct a calibration curve by plotting the peak area ratio of PNU-142300 to the internal standard against the nominal concentration.

-

The linear range for PNU-142300 is typically 0.05–100 μg/mL.[14]

Conclusion

PNU-142300, an inactive metabolite of Linezolid, holds significant clinical importance due to its association with Linezolid-induced thrombocytopenia. Its accumulation, particularly in patients with compromised renal function, necessitates a thorough understanding of its pharmacokinetic profile. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of PNU-142300, which can aid in therapeutic drug monitoring and contribute to safer and more effective use of Linezolid. Further research into the precise mechanisms by which PNU-142300 contributes to hematological adverse effects is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linezolid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]

An In-depth Technical Guide to the Pharmacological Profile of PNU-142300

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300 is a primary and pharmacologically inactive metabolite of the oxazolidinone antibiotic, linezolid (B1675486). While devoid of antibacterial properties, the pharmacological profile of PNU-142300 is of significant interest to the scientific community, particularly in the context of drug safety and toxicology. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, and toxicological implications of PNU-142300. The accumulation of this metabolite, especially in patients with renal impairment, has been linked to an increased risk of linezolid-induced hematological adverse events, most notably thrombocytopenia[1][2][3]. Understanding the pharmacological profile of PNU-142300 is therefore crucial for the safe and effective use of linezolid.

Metabolism and Pharmacokinetics

Linezolid is metabolized in the liver via oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine (B1666218) metabolite)[1][4]. The formation of PNU-142300 occurs through the lactam pathway[1]. Notably, this metabolic process is not dependent on the cytochrome P450 enzyme system[3][5].

The pharmacokinetic properties of PNU-142300 are significantly influenced by renal function. In individuals with normal renal function, PNU-142300 is efficiently cleared. However, in patients with renal impairment, the clearance of PNU-142300 is substantially reduced, leading to its accumulation in the plasma[2][6].

Linezolid Metabolism Pathway

The following diagram illustrates the metabolic conversion of linezolid to its primary metabolites, PNU-142300 and PNU-142586.

Quantitative Pharmacokinetic Data

The table below summarizes the serum concentrations of PNU-142300 in patients with and without renal impairment, highlighting the significant accumulation in the former group.

| Patient Group | Median PNU-142300 Concentration (mg/L) [IQR] | Fold Increase in Renal Impairment | Reference |

| No Renal Impairment | 1.6 [0.8–3.1] | - | [2] |

| Renal Impairment | 5.2 [3.8–10.9] | 3.3 | [2] |

Pharmacological Activity

PNU-142300 is considered a pharmacologically inactive metabolite with no clinically significant antibacterial activity[1]. Its primary relevance lies in its toxicological profile rather than any therapeutic effect.

Toxicological Profile

The accumulation of PNU-142300 is a key factor in the development of linezolid-induced hematological toxicity, particularly thrombocytopenia[1][7]. The risk of this adverse event is heightened in patients with renal insufficiency due to the increased systemic exposure to the metabolite[2][3].

Association with Thrombocytopenia

Clinical studies have established a correlation between elevated PNU-142300 concentrations and the incidence of thrombocytopenia. A defined concentration threshold has been identified as a risk factor for this adverse event.

| Adverse Event | PNU-142300 Concentration Threshold (mg/L) | Associated Risk | Reference |

| Thrombocytopenia | > 3.6 | Increased risk of developing thrombocytopenia | [1] |

While PNU-142300 itself is inactive, in silico studies have suggested that it, along with linezolid and its other major metabolite, may have potential off-target interactions with host proteins. One such study identified DNA topoisomerase 2-alpha (TOP2A) as a potential target, which has been associated with hematologic toxicity[8]. This suggests a potential mechanistic basis for the observed toxicities, although further experimental validation is required.

Experimental Protocols

The quantification of PNU-142300 in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the most common and robust analytical method employed for this purpose[9][10][11].

UPLC-MS/MS Quantification of PNU-142300 in Human Serum

The following protocol provides a detailed methodology for the determination of PNU-142300 concentrations in human serum.

5.1.1. Sample Preparation

-

To 100 µL of human serum, add an internal standard (e.g., tedizolid (B1663884) or a stable isotope-labeled PNU-142300)[9][10].

-

Precipitate proteins by adding 200 µL of acetonitrile[10].

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 15,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins[10].

-

Transfer the supernatant to a clean tube for analysis.

5.1.2. Chromatographic Conditions

-

UPLC System: Waters ACQUITY UPLC I-Class system or equivalent[9].

-

Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[9][11].

-

Mobile Phase A: 0.1% formic acid in water[9].

-

Mobile Phase B: Acetonitrile[9].

-

Flow Rate: 0.40 mL/min[9].

-

Gradient Elution: A typical gradient would involve a rapid increase in the proportion of Mobile Phase B to elute the analyte, followed by re-equilibration[9].

-

Column Temperature: 40°C[9].

-

Injection Volume: 0.2 µL[9].

5.1.3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., Waters Xevo TQ-S)[9].

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[9].

-

Detection Mode: Multiple Reaction Monitoring (MRM)[9].

-

MRM Transition for PNU-142300: m/z 369.96 → 327.98[9].

-

Cone Voltage: 30 V[9].

-

Collision Energy: 15 eV[9].

Experimental Workflow for PNU-142300 Quantification

The diagram below outlines the key steps in the bioanalytical workflow for the quantification of PNU-142300 in serum samples.

Conclusion

References

- 1. journals.asm.org [journals.asm.org]

- 2. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-142300: A Technical Guide to the Core Metabolite of Linezolid

CAS Number: 368891-69-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on PNU-142300. PNU-142300 is a primary and pharmacologically inactive metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] While linezolid is a potent weapon against Gram-positive bacterial infections, understanding its metabolic fate is crucial for optimizing its therapeutic window and mitigating potential adverse effects. This guide delves into the core data, experimental protocols, and relevant biological pathways associated with PNU-142300.

Core Data Presentation

The following tables summarize the key quantitative data available for PNU-142300.

| Identifier | Value |

| CAS Number | 368891-69-4[1] |

| Chemical Name | 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid[1] |

| Molecular Formula | C₁₆H₂₀FN₃O₆[1] |

| Molecular Weight | 369.34 g/mol [1][2] |

| Synonyms | Linezolid Impurity 13 |

| Pharmacokinetic Parameter | Value/Observation | Context |

| Clearance (CL) | Population mean CL of 7.27 L/h.[3] | Influenced by creatinine (B1669602) clearance (CLcr).[3] |

| Volume of Distribution (Vd) | 47.1 L (assumed same as linezolid and PNU-142586).[3] | Population pharmacokinetic model.[3] |

| Metabolite-to-Parent Ratio (Cmin) | 0.047 in normal renal function (CLcr: 90 mL/min); 0.133 in severe renal dysfunction (CLcr: 15 mL/min).[4] | Trough concentrations.[4] |

| Metabolite-to-Parent Ratio (AUC) | 0.039 in normal renal function (CLcr: 90 mL/min); 0.106 in severe renal dysfunction (CLcr: 15 mL/min).[4] | Area under the curve.[4] |

Metabolic Pathway of Linezolid

Linezolid undergoes oxidative metabolism, primarily through the oxidation of its morpholine (B109124) ring, leading to the formation of two major inactive metabolites: PNU-142300 and PNU-142586.[5][6][7] This metabolic conversion is a critical aspect of linezolid's pharmacology, particularly in patients with renal impairment where accumulation of these metabolites has been observed.[4][5][6][7]

Experimental Protocols

Synthesis of PNU-142300

Several synthetic routes for PNU-142300 have been reported, often alongside its co-metabolite PNU-142586.[5][6][8][9] The following is a generalized workflow based on published methods.

A detailed synthetic protocol as described by Gou et al. (2024) involves the following key steps starting from 3,4-difluoronitrobenzene (B149031) to a key intermediate, followed by a series of deprotection and functional group manipulation steps to yield PNU-142300.[8] The overall yield reported was 78% with a purity of 98.62%.[8]

Another approach by Hanaya and Sugai utilized a common synthetic intermediate for the synthesis of both PNU-142300 and PNU-142586, achieving an overall yield of 23% for PNU-142300.[9]

Quantification of PNU-142300 in Human Plasma

Accurate quantification of PNU-142300 in biological matrices is essential for pharmacokinetic and toxicological studies. A validated Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the simultaneous measurement of linezolid, PNU-142300, and PNU-142586 in human plasma.[10]

Methodology Overview:

-

Sample Preparation: Protein precipitation is typically used to extract the analytes from plasma samples.

-

Chromatographic Separation: A UPLC system equipped with a suitable column (e.g., Acquity UPLC BEH C18) is used for separation.[11]

-

Mobile Phase: A gradient elution with a binary mobile phase, such as acetonitrile (B52724) and water with a modifier like formic acid, is commonly employed.[11]

-

Detection: Mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[11] Multiple reaction monitoring (MRM) is used to detect specific ion transitions for each analyte and the internal standard.[11]

-

Calibration: Calibration curves are prepared by spiking blank plasma with known concentrations of the analytes.[10]

The reported linear calibration range for PNU-142300 is 0.05–100 μg/mL.[11] The intra- and inter-day precision and accuracy of these methods have been shown to be within acceptable limits as per regulatory guidelines.[10][11]

Clinical Significance and Research Focus

The primary clinical interest in PNU-142300 stems from its potential association with linezolid-induced thrombocytopenia, a significant adverse effect that can limit the long-term use of the antibiotic.[6][9] Studies have shown that in patients with renal impairment, the clearance of PNU-142300 and PNU-142586 is reduced, leading to their accumulation in the plasma.[3][4]

The logical relationship between renal function, metabolite accumulation, and potential toxicity is a key area of ongoing research.

Recent population pharmacokinetic studies have aimed to model the behavior of linezolid and its metabolites in various patient populations, including the elderly, to better predict exposure and potentially adjust dosing to mitigate the risk of adverse events.[3][12] The development of robust analytical methods and the synthesis of pure PNU-142300 as a reference standard are critical for advancing this research.[10][13] The availability of these tools will facilitate more comprehensive pharmacokinetic and toxicological studies to fully elucidate the clinical impact of PNU-142300 accumulation.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]

- 7. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]

- 8. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]

- 9. mdpi.com [mdpi.com]

- 10. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]

- 11. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Linezolid Impurity 13 (PNU142300) | Axios Research [axios-research.com]

A Comprehensive Technical Guide on PNU-142300: The Inactive Metabolite of Linezolid

Affiliation: Google Research

Abstract: This technical guide provides an in-depth overview of PNU-142300, a primary but microbiologically inactive metabolite of the oxazolidinone antibiotic, Linezolid (B1675486). The document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It covers the metabolic pathway leading to PNU-142300, its pharmacokinetic profile, and detailed experimental protocols for its analysis. All quantitative data are presented in tabular format for clarity and comparative purposes. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific methodologies.

Introduction

Linezolid is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. Understanding its metabolism is paramount for optimizing therapeutic efficacy and ensuring patient safety. Linezolid is metabolized in the human body into two main inactive metabolites, PNU-142586 and PNU-142300.[1] This guide focuses on PNU-142300, detailing its formation, pharmacokinetic characteristics, and the analytical methods used for its quantification. While PNU-142300 lacks antibacterial activity, its accumulation, particularly in patients with renal impairment, is a subject of ongoing research.[2][3]

Metabolic Pathway of Linezolid to PNU-142300

The metabolism of Linezolid to PNU-142300 occurs via the oxidation of the morpholine (B109124) ring.[4] This process is primarily non-enzymatic and results in the formation of two major inactive, ring-opened carboxylic acid metabolites.[1][5] PNU-142300, an aminoethoxyacetic acid derivative, is one of these key metabolites.[3][6] The formation of PNU-142586 is considered the rate-limiting step in the clearance of Linezolid.[1][4][7]

Figure 1: Metabolic Pathway of Linezolid.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of PNU-142300 has been characterized in human studies. The clearance of both Linezolid and PNU-142300 is significantly influenced by creatinine (B1669602) clearance.[8]

| Parameter | Linezolid | PNU-142300 | PNU-142586 | Reference |

| Population Mean Clearance (CL) | 3.86 L/h | 7.27 L/h | 13.54 L/h | [9] |

| Volume of Distribution (Vd) | 47.1 L | 47.1 L | 47.1 L | [9] |

| Plasma Protein Binding | 31% | Not specified | Not specified | [2][6] |

| Elimination Half-life (t½) | 3.4 - 7.4 h | Not specified | Not specified | [6] |

| Time to Peak Concentration (Tmax) | 0.5 - 2 h | 2 - 3 h | 3 - 5 h | [1][2] |

Analytical Method Validation

Various analytical methods have been developed for the simultaneous quantification of Linezolid and its metabolites in human plasma.[10][11]

| Parameter | Linezolid | PNU-142300 | PNU-142586 | Reference |

| Linearity Range (µg/mL) | 0.2 - 50.0 | 0.2 - 20.0 | 0.2 - 20.0 | [10][12] |

| Lower Limit of Quantitation (LLOQ) (µg/mL) | 0.2 | 0.2 | 0.2 | [10][11] |

| Detection Limit (µg/mL) | 0.1 | 0.2 | Not specified | [11] |

| Intra-assay Precision (RSD%) | <5.0% | <2.0% | Not specified | [12] |

| Inter-assay Precision (RSD%) | <10.0% | <4.0% | Not specified | [12] |

| Extraction Recovery | 106.1 - 109.6% | 91.4 - 131.1% | 77.7 - 78.8% | [12] |

Experimental Protocols

Synthesis of PNU-142300

A synthetic route for PNU-142300 has been developed to facilitate further research into its biological properties.[13][14] The synthesis involves several steps starting from 3,4-difluoronitrobenzene (B149031) to yield the final product.[14]

A detailed synthetic scheme, as described by Hanaya et al. (2017), involves the preparation of a common synthetic intermediate which can then be used to produce both PNU-142300 and PNU-142586.[13][15] The process includes steps such as O-alkylation, Staudinger reaction, acetylation, and the removal of protecting groups.[15]

Quantification of PNU-142300 in Human Plasma by UPLC

This protocol is based on the method developed for the simultaneous determination of Linezolid and its metabolites.[10][12]

4.2.1 Sample Preparation

-

To 100 µL of human plasma, add an internal standard.

-

Precipitate proteins by adding acetonitrile (B52724).

-

Vortex the mixture and then centrifuge to separate the supernatant.

-

The clear supernatant is collected for UPLC analysis.

4.2.2 Chromatographic Conditions

-

Mobile Phase: A gradient of acetonitrile and a buffer solution.

-

Flow Rate: As optimized for the specific UPLC system.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.[11]

Figure 2: UPLC Sample Preparation Workflow.

Minimum Inhibitory Concentration (MIC) Assay

To confirm the microbiological inactivity of PNU-142300, a standard Minimum Inhibitory Concentration (MIC) assay can be performed.[16][17][18][19]

4.3.1 Inoculum Preparation

-

Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar (B569324) plate for 18-24 hours.[18]

-

Select 3-5 isolated colonies and suspend them in a sterile saline solution.[18]

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

-

Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of about 5 x 10⁵ CFU/mL.[18]

4.3.2 Microdilution Procedure

-

Perform serial two-fold dilutions of PNU-142300 in CAMHB in a 96-well microtiter plate.[18]

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).[18]

-

Incubate the plate at 35 ± 2°C for 16-20 hours.[18]

-

The MIC is determined as the lowest concentration of PNU-142300 that completely inhibits visible bacterial growth.[17][18]

Figure 3: MIC Assay Workflow.

Conclusion

PNU-142300 is a significant, albeit inactive, metabolite of Linezolid. Its formation through the oxidation of the morpholine ring is a key aspect of Linezolid's metabolic profile. The analytical methods detailed in this guide provide a robust framework for the quantification of PNU-142300 in clinical and research settings. While devoid of antibacterial properties, the accumulation of PNU-142300, particularly in specific patient populations, warrants further investigation to fully understand its clinical implications. The experimental protocols and data presented herein serve as a valuable resource for professionals dedicated to the advancement of antimicrobial therapy and drug metabolism research.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma [journal11.magtechjournal.com]

- 12. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]

- 13. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]

- 15. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]

- 16. protocols.io [protocols.io]

- 17. Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. microbe-investigations.com [microbe-investigations.com]

Preliminary Toxicological Profile of PNU-142300: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1] Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. However, its long-term use can be limited by adverse effects, most notably myelosuppression, including thrombocytopenia and anemia. Emerging clinical evidence suggests a potential role of linezolid metabolites, including PNU-142300, in the development of these toxicities, particularly in patients with renal impairment where accumulation of these metabolites is observed.[2] This technical guide provides a comprehensive overview of the preliminary toxicological data related to PNU-142300, focusing on its association with linezolid-induced toxicities, analytical methodologies for its quantification, and its metabolic pathway. It is important to note that direct preclinical toxicity studies specifically on PNU-142300 are not extensively available in the public domain; therefore, this guide primarily synthesizes clinical findings and data related to the parent compound, linezolid.

Quantitative Data Summary

The accumulation of PNU-142300 has been correlated with an increased risk of hematological toxicities in patients undergoing linezolid therapy. The following tables summarize key quantitative data from clinical studies.

Table 1: Plasma Concentrations of PNU-142300 in Patients with and without Renal Impairment [2]

| Patient Group | Median PNU-142300 Concentration (mg/L) | Fold Increase Compared to Normal Renal Function |

| Normal Renal Function | 3.85 | - |

| Renal Impairment | 9.73 | 2.5-fold |

Table 2: Association of PNU-142300 Concentrations with Linezolid-Induced Thrombocytopenia [3]

| Parameter | Thrombocytopenia Group (n=26) | No Thrombocytopenia Group (n=22) | p-value |

| PNU-142300 Trough Concentration (Ctrough) (µg/mL) | 1.8 (1.1–3.4) | 0.9 (0.5–1.5) | <0.01 |

| PNU-142300 AUC24 (mg·h/L) | 49.9 (31.8–84.6) | 24.9 (14.9–40.8) | <0.01 |

Experimental Protocols

Quantification of PNU-142300 in Human Plasma using UPLC-MS/MS

A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of linezolid and its metabolite PNU-142300 in human plasma. The following protocol is based on published methodologies.[4]

1. Sample Preparation:

-

To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) (containing an internal standard, e.g., deuterated linezolid) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a short run time (e.g., 3-5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

3. MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Linezolid: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).

-

PNU-142300: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).

-

Internal Standard: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).

-

-

Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Linezolid

Linezolid is metabolized in the liver to two major inactive metabolites, PNU-142586 and PNU-142300, through oxidation of the morpholine (B109124) ring.[5] The formation of PNU-142300 is a result of this metabolic process.

Clinical Study Workflow for Investigating PNU-142300 Toxicity

The investigation into the role of PNU-142300 in linezolid-induced toxicity typically follows a clinical study workflow as depicted below.

Discussion and Future Directions

The available data strongly suggest an association between elevated PNU-142300 concentrations and the risk of developing hematological toxicities during linezolid therapy. This is particularly relevant for patients with compromised renal function, where the clearance of this metabolite is reduced.[2] The mechanism of linezolid-induced myelosuppression is thought to involve the inhibition of mitochondrial protein synthesis, and it is plausible that PNU-142300 could contribute to this effect.[1] However, a significant knowledge gap exists regarding the intrinsic toxicity of PNU-142300.

Future research should focus on preclinical studies to directly assess the toxicological profile of PNU-142300. Key areas of investigation should include:

-

In vitro cytotoxicity assays: To determine the direct cytotoxic effects of PNU-142300 on various cell lines, particularly hematopoietic progenitor cells.

-

Genotoxicity studies: To evaluate the potential for PNU-142300 to induce genetic damage.

-

In vivo toxicity studies: To assess the systemic toxicity of PNU-142300 in animal models, with a focus on hematological and other potential target organ toxicities.

-

Mitochondrial toxicity assays: To investigate the direct impact of PNU-142300 on mitochondrial function, including protein synthesis and cellular respiration.

A comprehensive understanding of the toxicological properties of PNU-142300 will be instrumental in developing strategies to mitigate the risks associated with long-term linezolid therapy, such as therapeutic drug monitoring of the metabolite and dose adjustments in at-risk patient populations. The synthesis of PNU-142300 has been reported, which will facilitate these future toxicological investigations.[6] Furthermore, while preclinical toxicology studies on linezolid have been conducted, detailed public information on the specific assessment of its metabolites is limited.[7] Access to such data from regulatory submissions could provide valuable insights.

References

- 1. Concise Clinical Review of Hematologic Toxicity of Linezolid in Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis: Role of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]